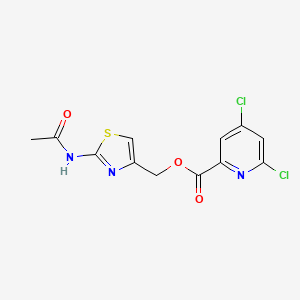

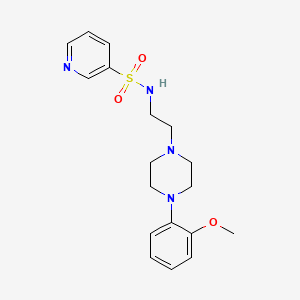

![molecular formula C9H18N2O B2468426 [1-(オキサン-4-イル)アゼチジン-2-イル]メタンアミン CAS No. 2002801-91-2](/img/structure/B2468426.png)

[1-(オキサン-4-イル)アゼチジン-2-イル]メタンアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1-(Oxan-4-yl)azetidin-2-yl]methanamine” is a chemical compound with the CAS Number: 2002801-91-2 . It has a molecular weight of 170.25 . The IUPAC name for this compound is (1-(tetrahydro-2H-pyran-4-yl)azetidin-2-yl)methanamine . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for “[1-(Oxan-4-yl)azetidin-2-yl]methanamine” is 1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“[1-(Oxan-4-yl)azetidin-2-yl]methanamine” is a powder with a molecular weight of 170.25 . It is stored at a temperature of 4 degrees Celsius .作用機序

[1-(Oxan-4-yl)azetidin-2-yl]methanamine is a selective inhibitor of mTOR kinase, which is a critical regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which have different downstream targets and functions. [1-(Oxan-4-yl)azetidin-2-yl]methanamine selectively inhibits mTORC1, leading to the inhibition of protein synthesis, cell growth, and proliferation. The mechanism of action of [1-(Oxan-4-yl)azetidin-2-yl]methanamine has been extensively studied using biochemical and cellular assays, as well as animal models of disease.

Biochemical and Physiological Effects:

[1-(Oxan-4-yl)azetidin-2-yl]methanamine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, [1-(Oxan-4-yl)azetidin-2-yl]methanamine inhibits mTOR signaling and induces apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of diabetes, [1-(Oxan-4-yl)azetidin-2-yl]methanamine improves glucose tolerance and insulin sensitivity, leading to improved glycemic control. In animal models of neurodegenerative disorders, [1-(Oxan-4-yl)azetidin-2-yl]methanamine improves cognitive function and reduces neuroinflammation, leading to improved neurological outcomes.

実験室実験の利点と制限

[1-(Oxan-4-yl)azetidin-2-yl]methanamine has several advantages for lab experiments, including its high potency and selectivity for mTORC1, its commercial availability, and its extensive characterization in biochemical and cellular assays. However, [1-(Oxan-4-yl)azetidin-2-yl]methanamine also has some limitations, including its relatively short half-life and the need for careful dosing and administration to achieve optimal therapeutic effects. Additionally, [1-(Oxan-4-yl)azetidin-2-yl]methanamine may have off-target effects on other kinases and signaling pathways, which could complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on [1-(Oxan-4-yl)azetidin-2-yl]methanamine, including the development of more potent and selective mTOR inhibitors, the optimization of dosing and administration for maximal therapeutic effects, and the identification of biomarkers for patient selection and monitoring. Additionally, the combination of [1-(Oxan-4-yl)azetidin-2-yl]methanamine with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in cancer and other diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of [1-(Oxan-4-yl)azetidin-2-yl]methanamine on mTOR signaling and downstream pathways may lead to the development of novel therapeutics for a variety of diseases.

合成法

[1-(Oxan-4-yl)azetidin-2-yl]methanamine can be synthesized using a variety of methods, including the reaction of 2-azetidinone with 4-hydroxyoxan-2-one, followed by reductive amination with formaldehyde and sodium cyanoborohydride. Other methods involve the reaction of 2-azetidinone with oxan-4-ol, followed by reductive amination with formaldehyde and sodium borohydride. The synthesis of [1-(Oxan-4-yl)azetidin-2-yl]methanamine has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.

科学的研究の応用

医薬品化学と創薬

概要: [1-(オキサン-4-イル)アゼチジン-2-イル]メタンアミンは、そのユニークな構造により、新規薬剤設計のための足場として可能性を秘めています。研究者たちは、その薬理学的特性と生体標的との相互作用を探求しています。

用途:- 抗菌剤: 抗菌活性と抗真菌活性を評価します。 標準薬(例えば、アモキシシリンやフルコナゾール)との比較は、洞察を提供します .

ヘテロ環化学

概要: [1-(オキサン-4-イル)アゼチジン-2-イル]メタンアミン中のアゼチジン環は、そのヘテロ環状特性に貢献します。研究者たちは、その合成と反応性を研究しています。

用途:- 新しいヘテロ環誘導体: アゼチジン環とオキセタン環をアミノ酸誘導体に組み込むことを探求します。 これらの化合物は、さまざまな用途を持つ可能性があります .

グリーン合成

概要: 効率的で環境に優しい合成方法は不可欠です。研究者たちは、化合物の調製のためのよりグリーンな代替手段を探しています。

用途:- マイクロ波支援合成: 分子ヨウ素の触媒量を使用して、3-ピロール置換2-アゼチジノンを合成するためのグリーンな方法を開発します。 このアプローチにより、N-1位とC-4位にさまざまな置換基を導入できます .

Safety and Hazards

特性

IUPAC Name |

[1-(oxan-4-yl)azetidin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOPTRHKRAYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1CN)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

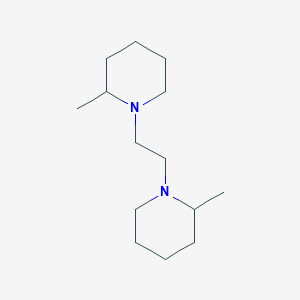

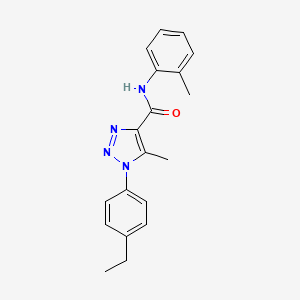

![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468345.png)

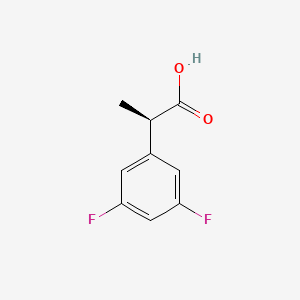

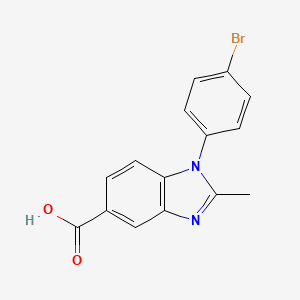

![N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2468348.png)

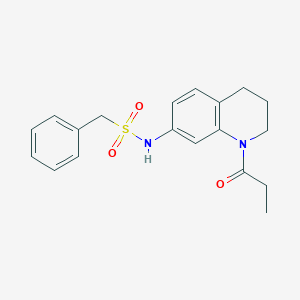

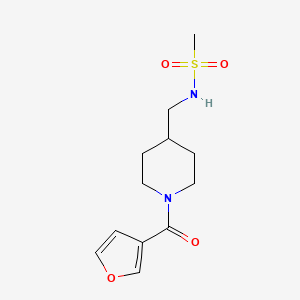

![Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2468358.png)

![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)